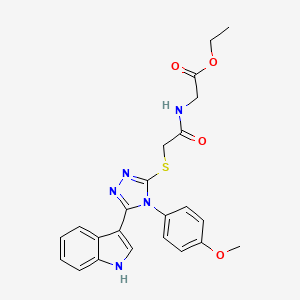

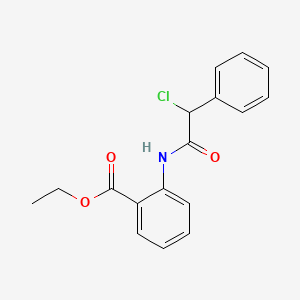

ethyl 2-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, ethyl 2-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate, is a complex molecule that appears to incorporate several structural motifs common in medicinal chemistry, such as the indole and triazole rings, which are often associated with a wide range of biological activities. The methoxyphenyl group is a common substituent that can influence the electronic properties and bioavailability of the molecule.

Synthesis Analysis

The synthesis of related triazole compounds has been demonstrated using "click chemistry" approaches, which are known for their efficiency and high yields. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate was achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a triazole ring, as seen in related compounds such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, which exhibits a planar triazoline ring . The presence of an indole moiety, as found in ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, suggests that the compound may also exhibit planarity in this region, which can affect its binding to biological targets .

Chemical Reactions Analysis

The compound contains functional groups that are reactive and can undergo further chemical transformations. For example, the carboxylate group can be transformed into other functional groups, which is advantageous for the synthesis of derivatives . The thioacetamido group in the compound suggests potential for nucleophilic substitution reactions, which could be used to modify the molecule further.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not provided, we can infer from related compounds that it may exhibit good solubility in organic solvents, given the presence of the ethyl ester group. The indole and triazole rings may contribute to the molecule's stability and potential for hydrogen bonding, which can influence its solubility and reactivity . The presence of the methoxy group may also affect the lipophilicity of the compound, which is an important factor in drug design .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Antimicrobial Effects : Compounds structurally similar to ethyl 2-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate have been studied for their antimicrobial properties. Triazole derivatives have shown significant antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

Antifungal Activity

- Antifungal Properties : Some triazole-indole derivatives, similar in structure to the compound , have demonstrated notable antifungal activities. This suggests a potential application of this compound in antifungal research (Singh & Vedi, 2014).

Antioxidant Ability

- Antioxidant Capability : In a related compound, antioxidant ability exceeding that of the control, butylated hydroxytoluene, was observed. This suggests potential antioxidant applications for this compound (Šermukšnytė et al., 2022).

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Applications : Similar compounds have been synthesized and evaluated for their antimicrobial activity. Additionally, they have been tested as potential imaging agents for brain SPECT, indicating a role in both antimicrobial and cancer research (Abdel-Ghany et al., 2013).

Cytotoxicity in Cancer Research

- Cancer Cell Research : Certain 1,2,4-triazol-3-ylthioacetohydrazide derivatives showed cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids, indicating their potential utility in cancer research (Šermukšnytė et al., 2022).

Structural Analysis and Potential Applications

- Molecular Structure and Applications : The synthesis and characterization of triazolyl-indole bearing alkylsulfanyl analogues, including studies on their molecular structure and interactions, provide valuable insights for the potential applications of similar compounds in various scientific domains (Boraei et al., 2021).

Anticancer Agent Synthesis

- Synthesis of Anticancer Agents : The synthesis and characterization of naproxen derivatives with triazole moieties indicated potential anticancer activity, which may be relevant for the development of anticancer agents using similar compounds (Han et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S/c1-3-32-21(30)13-25-20(29)14-33-23-27-26-22(18-12-24-19-7-5-4-6-17(18)19)28(23)15-8-10-16(31-2)11-9-15/h4-12,24H,3,13-14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVPXWWFTSZNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B3010209.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)